molecular formula C11H8ClFN2O B8502352 2-Chloro-5-(5-fluoropyridin-3-yloxy)benzenamine

2-Chloro-5-(5-fluoropyridin-3-yloxy)benzenamine

Cat. No.: B8502352
M. Wt: 238.64 g/mol
InChI Key: MUQYKZZNMKCTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(5-fluoropyridin-3-yloxy)benzenamine is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-5-(5-fluoropyridin-3-yl)oxyaniline

InChI

InChI=1S/C11H8ClFN2O/c12-10-2-1-8(4-11(10)14)16-9-3-7(13)5-15-6-9/h1-6H,14H2

InChI Key

MUQYKZZNMKCTDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CN=C2)F)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In NMP (15 mL) was placed 3-amino-4-chlorophenol (1.70 g, 11.8 mmol) and potassium t-butoxide (1.40 g, 12.4 mmol) and the mixture was stirred overnight at RT. The dark solution was treated with the 3,5-difluoropyridine (2.73 g, 23.7 mmol) and powdered potassium carbonate (818 mg, 5.92 mmol) and the mixture was then warmed to 80° C. and stirred for 24 h. The resulting black mixture was cooled to RT, diluted with brine (100 mL) and extracted with ethyl acetate (3×50 mL). The combined ethyl acetate extracts were washed with saturated sodium bicarbonate (50 mL), water (50 mL) and brine (50 mL), dried (Na2SO4), concentrated in vacuo and purified via column chromatography to yield 2-chloro-5-(5-fluoropyridin-3-yloxy)benzenamine as a thick oil which was used without further purification. 1H-NMR (DMSO-d6): δ 5.57 (br s, 2H), 6.26-6.30 (dd, 1H), 6.50 (s, 1H), 7.19-7.22 (m, 1H), 7.45-7.50 (m, 1H), 8.26 (s, 1H), 8.39 (s, 1H). MS (ESI) m/z: 239.0 (M+H+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three
Quantity
818 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Five

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